![molecular formula C16H22O B14654196 [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene CAS No. 40267-73-0](/img/structure/B14654196.png)
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene, also known as geranyl benzene, is an organic compound that belongs to the class of monoterpenoids. It is characterized by a benzene ring substituted with a geranyl group, which is a 10-carbon chain with two double bonds. This compound is known for its pleasant floral aroma and is commonly found in essential oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene typically involves the reaction of geraniol with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where geraniol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds in the geranyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Geranyl benzaldehyde or geranyl benzyl ketone.
Reduction: Saturated geranyl benzene derivatives.
Substitution: Halogenated or nitrated geranyl benzene derivatives.
Applications De Recherche Scientifique
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar structure but lacks the benzene ring.
Nerol: An isomer of geraniol with a different configuration of the double bonds.
Geranyl acetate: An ester derivative of geraniol with an acetate group instead of a benzene ring.
Uniqueness
This compound is unique due to the presence of both a geranyl group and a benzene ring, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic characteristics makes it versatile for various applications.
Propriétés
Numéro CAS |
40267-73-0 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienoxybenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
Clé InChI |
OSNYSUVPOZLCFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


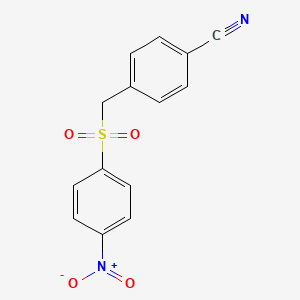
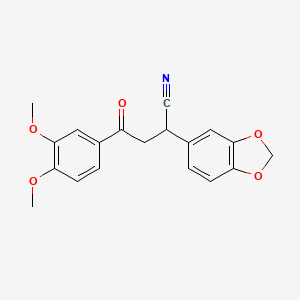
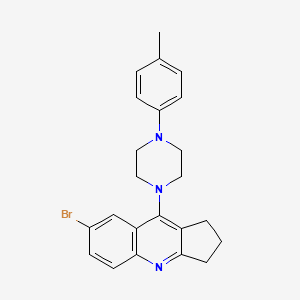
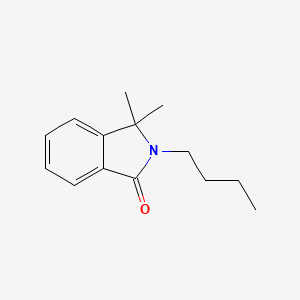
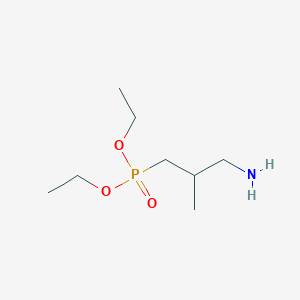
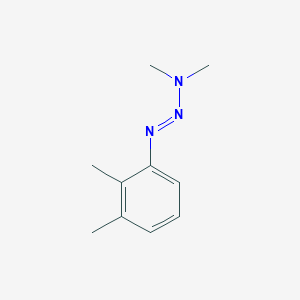
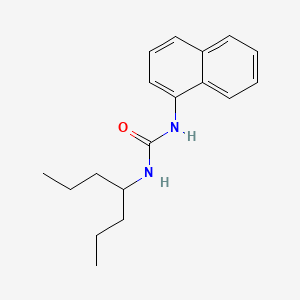
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
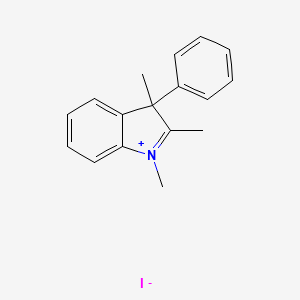
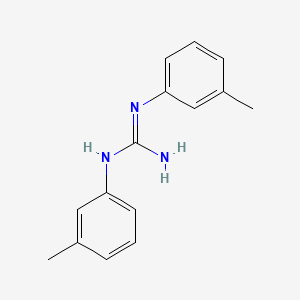
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
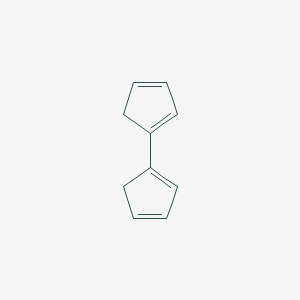
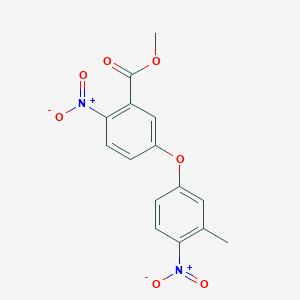
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
